2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
The compound “2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups . It has a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a methoxy group and a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, methoxy, and thiophene groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might make it a good candidate for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Orally Active CCR5 Antagonist Synthesis : A practical method for synthesizing an orally active CCR5 antagonist, involving compounds with structural similarities to 2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, was developed. This method includes the Suzuki−Miyaura reaction and hydrolysis, demonstrating the compound's potential in drug development (Ikemoto et al., 2005).
Reactions of Brominated Benzolactone/Lactam : Studies on the reactions of brominated lactone/lactam with 4-methoxythiobenzamide under basic conditions highlight the versatility of such compounds in producing various chemical structures. This research provides insights into the chemical behavior and potential applications in synthetic chemistry (Kammel et al., 2015).
Application in Material Science
- Polymer-Silica Composite Development : Research involving the incorporation of π-Conjugated Polymer into silica, using derivatives similar to 2-bromo-5-methoxy compounds, led to the creation of new composite materials. These composites have potential applications in material science and engineering (Kubo et al., 2005).
Pharmaceutical Research
- Antipsychotic Agents Synthesis : Synthesis and study of compounds including 2-bromo derivatives revealed potential antidopaminergic properties, indicating their potential use in developing antipsychotic medications (Högberg et al., 1990).
Antibacterial Applications
- Bromophenols from Marine Algae : Research into bromophenols, which include structures similar to 2-bromo-5-methoxy compounds, identified their antibacterial properties. These findings suggest potential applications in developing new antibacterial agents (Xu et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c1-22-14-2-3-16(19)15(10-14)17(21)20-12-18(5-7-23-8-6-18)13-4-9-24-11-13/h2-4,9-11H,5-8,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGGWVPAFIHWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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